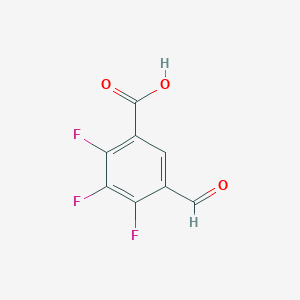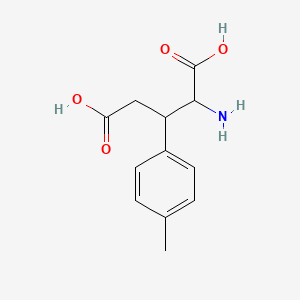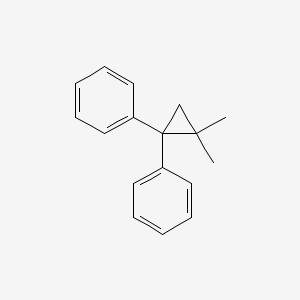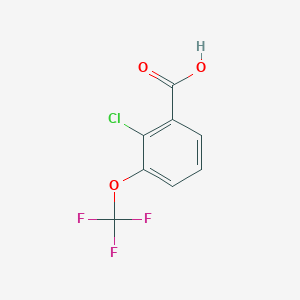![molecular formula C18H19Cl2FN2 B14014464 N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline CAS No. 1841-70-9](/img/structure/B14014464.png)
N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline: is a synthetic organic compound characterized by its complex structure, which includes chloroethyl, fluorophenyl, and iminomethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-[(2-fluorophenyl)iminomethyl]-3-methylaniline with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a temperature range of 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(2-chloroethyl)-4-[(2-chlorophenyl)iminomethyl]-3-methylaniline
- N,N-bis(2-chloroethyl)-4-[(2-bromophenyl)iminomethyl]-3-methylaniline
- N,N-bis(2-chloroethyl)-4-[(2-iodophenyl)iminomethyl]-3-methylaniline
Uniqueness
N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
1841-70-9 |
|---|---|
Fórmula molecular |
C18H19Cl2FN2 |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline |
InChI |
InChI=1S/C18H19Cl2FN2/c1-14-12-16(23(10-8-19)11-9-20)7-6-15(14)13-22-18-5-3-2-4-17(18)21/h2-7,12-13H,8-11H2,1H3 |
Clave InChI |
IIJVGXLJRBISAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)


![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)

